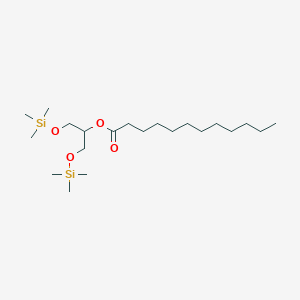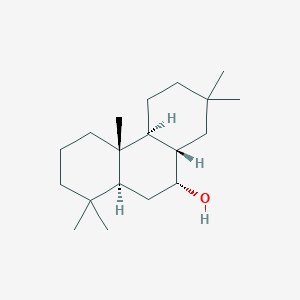
Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino- is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of butyramide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. It may also inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that butyramide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, butyramide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyramide in lab experiments is its relatively low cost and easy availability. However, its solubility in water is limited, which can make it challenging to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of butyramide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a modulator of the gut-brain axis, which could have implications for the treatment of gastrointestinal disorders such as irritable bowel syndrome. Finally, further studies are needed to fully understand the mechanism of action of butyramide and its potential applications in various scientific fields.
Méthodes De Synthèse
Butyramide can be synthesized by reacting 2-ethyl-4-piperidone with 1-naphthylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields butyramide, which can be purified through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
Butyramide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
1505-97-1 |
|---|---|
Nom du produit |
Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino- |
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-ethyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O/c1-2-21(20(22)24,13-16-23-14-6-3-7-15-23)19-12-8-10-17-9-4-5-11-18(17)19/h4-5,8-12H,2-3,6-7,13-16H2,1H3,(H2,22,24) |
Clé InChI |
QNZBHXVTDNAOEC-UHFFFAOYSA-N |
SMILES |
CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Ethyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















